molecular formula C21H24N2O4 B11573724 methyl 4-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate

methyl 4-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate

Cat. No.: B11573724
M. Wt: 368.4 g/mol
InChI Key: SDMPIHMYTJZRLX-UHFFFAOYSA-N
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Description

METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

    Alkylation: The benzodiazole core is then alkylated with 2-propyl halide under basic conditions to introduce the propyl group.

    Hydroxylation: The next step involves the hydroxylation of the alkylated benzodiazole to introduce the hydroxyl group at the desired position.

    Esterification: Finally, the hydroxylated benzodiazole is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the ester group to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
  • 5-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-4-carboxylate

Uniqueness

METHYL 4-[2-HYDROXY-3-(2-PROPYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]BENZOATE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, ester, and propyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoate

InChI

InChI=1S/C21H24N2O4/c1-3-6-20-22-18-7-4-5-8-19(18)23(20)13-16(24)14-27-17-11-9-15(10-12-17)21(25)26-2/h4-5,7-12,16,24H,3,6,13-14H2,1-2H3

InChI Key

SDMPIHMYTJZRLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)OC)O

Origin of Product

United States

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